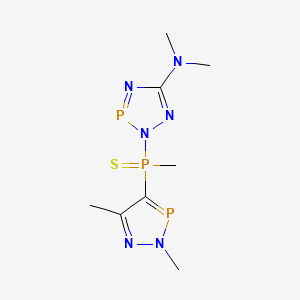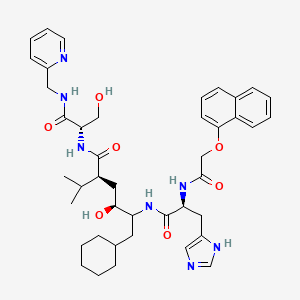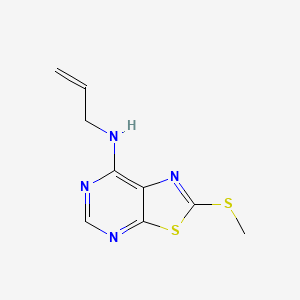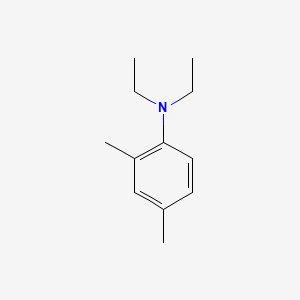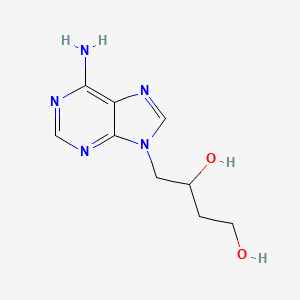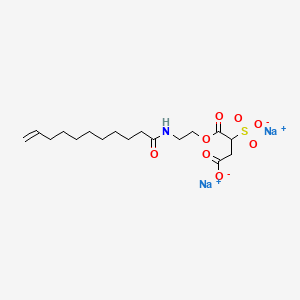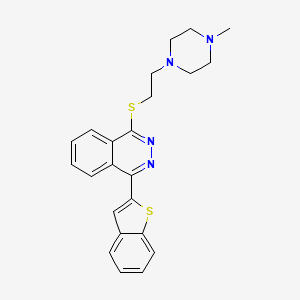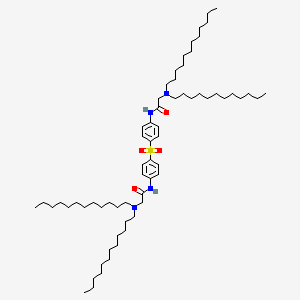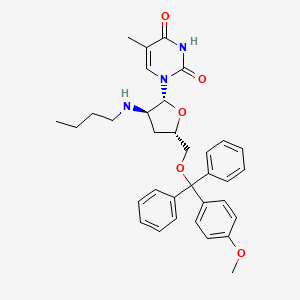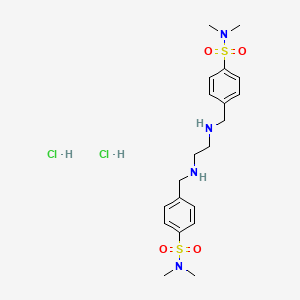
p-Toluenesulfonamide, alpha,alpha'-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride): is a chemical compound known for its unique structure and properties. It is a derivative of p-toluenesulfonamide, which is widely used in various chemical reactions and industrial applications. This compound is characterized by the presence of ethylenediimino and N,N-dimethyl groups, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) typically involves the reaction of p-toluenesulfonamide with ethylenediamine and N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to meet the quality standards required for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and diagnostic tests.
Medicine
In medicine, p-Toluenesulfonamide derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other specialty chemicals. It is also employed as a stabilizer and additive in various formulations.
Mécanisme D'action
The mechanism of action of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) involves its interaction with molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Toluenesulfonamide
- o-Toluenesulfonamide
- Benzenesulfonamide
- N,N-Dimethyl-p-toluenesulfonamide
Uniqueness
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its significance and utility.
Propriétés
Numéro CAS |
110051-71-3 |
|---|---|
Formule moléculaire |
C20H32Cl2N4O4S2 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
4-[[2-[[4-(dimethylsulfamoyl)phenyl]methylamino]ethylamino]methyl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C20H30N4O4S2.2ClH/c1-23(2)29(25,26)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)30(27,28)24(3)4;;/h5-12,21-22H,13-16H2,1-4H3;2*1H |
Clé InChI |
UJAUSGHNUJLVLB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)S(=O)(=O)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



